molecular formula C25H21ClN2O3 B331687 4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLENE}-2-(2-CHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLENE}-2-(2-CHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

Cat. No.: B331687
M. Wt: 432.9 g/mol
InChI Key: URSULVRTIFPRRB-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(Benzyloxy)-3-methoxybenzylidene]-2-(2-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLENE}-2-(2-CHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzylidene intermediate: This involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with an appropriate ketone or aldehyde under basic or acidic conditions.

    Cyclization: The intermediate undergoes cyclization with hydrazine or a hydrazine derivative to form the pyrazolone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Benzyloxy)-3-methoxybenzylidene]-2-(2-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[4-(Benzyloxy)-3-methoxybenzylidene]-2-(2-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLENE}-2-(2-CHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.

    Interfering with DNA or RNA synthesis: Leading to changes in gene expression and cellular function.

    Disrupting cellular membranes: Causing cell death or altering cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(Benzyloxy)-3-methoxybenzylidene]-2-phenyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but lacks the 2-chlorophenyl group.

    4-[4-(Benzyloxy)-3-methoxybenzylidene]-2-(2-chlorophenyl)-5-ethyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but has an ethyl group instead of a methyl group.

Uniqueness

The presence of the 2-chlorophenyl group and the specific arrangement of functional groups in 4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLENE}-2-(2-CHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE gives it unique chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C25H21ClN2O3

Molecular Weight

432.9 g/mol

IUPAC Name

(4E)-2-(2-chlorophenyl)-4-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-5-methylpyrazol-3-one

InChI

InChI=1S/C25H21ClN2O3/c1-17-20(25(29)28(27-17)22-11-7-6-10-21(22)26)14-19-12-13-23(24(15-19)30-2)31-16-18-8-4-3-5-9-18/h3-15H,16H2,1-2H3/b20-14+

InChI Key

URSULVRTIFPRRB-XSFVSMFZSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C4=CC=CC=C4Cl

SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C4=CC=CC=C4Cl

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C4=CC=CC=C4Cl

Origin of Product

United States

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